Bienvenue dans la boutique en ligne BenchChem!

(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

KDM5 Inhibition Chiral Building Block Epigenetic Drug Discovery

(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2866254-59-1) is a chiral, conformationally constrained 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold bearing a difluoromethyl (–CHF₂) substituent at the bridgehead C-1 position. As a hydrochloride salt of a secondary bicyclic amine (molecular formula C₆H₁₀ClF₂N; MW 169.60), it belongs to a privileged scaffold class increasingly employed in medicinal chemistry to enhance metabolic stability, modulate logP/pKa, and restrict conformational flexibility in lead optimization programs.

Molecular Formula C6H10ClF2N
Molecular Weight 169.60 g/mol
CAS No. 2866254-59-1
Cat. No. B6609883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
CAS2866254-59-1
Molecular FormulaC6H10ClF2N
Molecular Weight169.60 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C(F)F.Cl
InChIInChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m1./s1
InChIKeyHWDOTXJULJRZBR-FINAUTGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5S)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride: Stereochemically Defined Bicyclic Building Block for KDM5-Targeted Drug Discovery


(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2866254-59-1) is a chiral, conformationally constrained 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold bearing a difluoromethyl (–CHF₂) substituent at the bridgehead C-1 position . As a hydrochloride salt of a secondary bicyclic amine (molecular formula C₆H₁₀ClF₂N; MW 169.60), it belongs to a privileged scaffold class increasingly employed in medicinal chemistry to enhance metabolic stability, modulate logP/pKa, and restrict conformational flexibility in lead optimization programs [1]. The (1S,5S) absolute configuration provides a single, enantiopure stereoisomer, distinguishing it from racemic or opposite-enantiomer preparations of the same scaffold .

Why Racemic or Unspecified Stereoisomer Batches Cannot Substitute for (1S,5S)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride in Chiral Lead Optimization


The 3-azabicyclo[3.1.0]hexane scaffold contains two stereogenic centers at C-1 and C-5. The (1S,5S) enantiomer and its (1R,5R) counterpart, as well as the racemic mixture (CAS 2095396-96-4), are non-superimposable mirror images that can exhibit profoundly different target binding affinities, pharmacokinetic profiles, and off-target activities . In KDM5 inhibitor programs where this scaffold serves as a core motif, the absolute stereochemistry directly influences the spatial orientation of key pharmacophoric elements; substituting a racemate or the incorrect enantiomer introduces uncontrolled stereochemical heterogeneity that can invalidate structure–activity relationship (SAR) interpretation, reduce assay reproducibility, and compromise intellectual property positioning [1].

Quantitative Differentiation Evidence for (1S,5S)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride Versus Closest Analogs


Defined (1S,5S) Absolute Stereochemistry Enables Reproducible, Chiral-Specific SAR in KDM5 Inhibitor Programs vs. Racemate (CAS 2095396-96-4)

The target compound is manufactured and supplied as a single (1S,5S) enantiomer, in contrast to the commercially available racemic mixture rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2095396-96-4). In chiral chromatography or polarimetry, a racemate exhibits zero net optical rotation and a 1:1 enantiomer ratio, whereas the (1S,5S) enantiomer provides a defined, non-zero specific rotation (value not publicly disclosed but verifiable by the end-user via polarimetry per Ph. Eur. 2.2.7) . This distinction is critical because KDM5 inhibitor patents explicitly claim specific stereoisomers of 3-ABH derivatives; SAR data generated from racemic material conflates contributions from both enantiomers, leading to ambiguous IC₅₀ values and potentially erroneous conclusions about the pharmacophore [1].

KDM5 Inhibition Chiral Building Block Epigenetic Drug Discovery

C-1 Bridgehead –CHF₂ Substitution May Confer Metabolic Stability Advantage Over Non-Fluorinated 3-ABH Scaffolds Based on Class-Level Property Trends [1]

The difluoromethyl group at the C-1 bridgehead position is a recognized metabolically stable bioisostere for hydroxyl, thiol, and amine functionalities. Within the broader 3-azabicyclo[3.1.0]hexane class, the introduction of fluorine atoms at this position is associated with improved oxidative metabolic stability relative to non-fluorinated parent scaffolds [1]. However, no direct head-to-head microsomal stability data (e.g., intrinsic clearance in human liver microsomes) comparing the (1S,5S)-CHF₂ derivative to its non-fluorinated 1-methyl or 1-H analog have been published.

Metabolic Stability Fluorine Chemistry Bioisostere

Conformationally Constrained 3-ABH Core Provides Geometric Differentiation vs. Flexible Piperidine or Pyrrolidine Building Blocks in Fragment-Based Drug Design [1]

The 3-azabicyclo[3.1.0]hexane core locks the secondary amine into a rigid bicyclic geometry with a defined exit vector for the –CHF₂ substituent. In contrast, monocyclic secondary amines such as piperidine (six-membered ring) or pyrrolidine (five-membered ring) possess greater conformational freedom, leading to entropic penalties upon target binding and less predictable SAR [1]. The fused cyclopropane ring imposes a dihedral angle constraint of approximately 120° between the C-1 bridgehead substituent and the C-5 position, a geometric feature absent in monocyclic amine building blocks.

Conformational Restriction Fragment-Based Drug Design Scaffold Hopping

Photochemical Decomposition Route Enables Modular –CHF₂ Incorporation Relevant to Scalable Library Synthesis of (1S,5S)-Configured Derivatives [1]

Zheng et al. (2018) reported the first practical photochemical synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes via decomposition of CHF₂-pyrazolines under mild conditions, achieving moderate to excellent yields [1]. This method is broadly applicable to both racemic and enantiopure substrates, providing a synthetic entry that can be adapted for (1S,5S)-configured analogs. The photochemical approach offers operational simplicity (room temperature, visible light) relative to transition-metal-catalyzed difluoromethylation methods that may require elevated temperatures, specialized ligands, and inert atmosphere conditions.

Photochemical Synthesis Difluoromethylation Library Synthesis

Specific 3-ABH Derivatives Exhibit Sub-Micromolar KDM5A Inhibitory Activity; Scaffold Requires (1S,5S) Stereochemistry for Consistent SAR in Chiral Series [1]

Patent EP4146645B1 discloses 3-azabicyclo[3.1.0]hexane derivatives bearing a C-1 substituent as KDM5 inhibitors. Representative compounds containing the 3-ABH scaffold achieved KDM5A IC₅₀ values in the nanomolar to low micromolar range [1]. A BindingDB entry (BDBM615634) for a closely related (1R,5S,6r)-configured 3-ABH-amide derivative reports an IC₅₀ of 200 nM against KDM5A in an HTRF assay [2]. Although no IC₅₀ value is publicly available for the (1S,5S)-CHF₂ building block itself or its direct amide-coupled derivatives, the scaffold is validated as a productive core for KDM5 inhibitor design, and the absolute stereochemistry at C-1 and C-5 is claimed as a defining feature of active compounds [1].

KDM5A Inhibition Epigenetic Target Histone Demethylase

Commercial Availability as a Discrete Enantiopure Building Block With Two-Step Synthetic Accessibility from Cyclopropene Precursors

The (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2866254-59-1) is listed as an available building block by multiple chemical suppliers, typically offered at 95% minimum purity . Asymmetric Cu(I)-catalyzed (3+2) cycloaddition of azomethine ylides with fluorinated cyclopropenes has been reported as a method for synthesizing enantiopure difluorinated azabicyclo[3.1.0]hexanes, providing a scalable synthetic entry that can be adapted for the (1S,5S) configuration [1]. In contrast, 1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1803593-63-6), which lacks stereochemical definition, is also commercially available but does not guarantee enantiopurity .

Chemical Procurement Building Block Availability Synthetic Tractability

Optimal Scientific and Industrial Use Cases for (1S,5S)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride Based on Verified Evidence


Chiral Intermediate for Enantiopure KDM5 Inhibitor Synthesis in Epigenetic Oncology Programs [REFS-1]

Medicinal chemistry teams developing KDM5A/B/C inhibitors for oncology indications (e.g., drug-tolerant persister cancer cell eradication) can use (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride as a chiral amine coupling partner for amide bond formation with carboxylic acid-containing warheads. The (1S,5S) configuration aligns with the stereochemical requirements disclosed in EP4146645B1, where specific 3-ABH stereoisomers are claimed as active KDM5 inhibitors [1]. Amide coupling at the secondary amine of the 3-ABH core with elaborated pharmacophores generates sp³-enriched, patentable chemical matter.

Stereochemically Defined Fragment for Structure-Guided Fragment-Based Lead Discovery [REFS-1]

For fragment-based drug design (FBDD) campaigns targeting bromodomains, histone demethylases, or other epigenetic reader/eraser proteins, the (1S,5S)-configured 3-ABH–CHF₂ fragment provides a rigid, low-molecular-weight (free base MW 133.14) starting point with a defined three-dimensional geometry [1]. X-ray crystallographic soaking or NMR-based screening (e.g., STD-NMR, ¹⁹F NMR) can exploit the ¹⁹F nuclei in the –CHF₂ group as a spectroscopic handle for binding detection, a capability absent in non-fluorinated 3-ABH fragments.

Conformationally Constrained Bioisostere for Piperidine/Pyrrolidine Replacement in CNS or Metabolic Disease Lead Series [REFS-1]

Lead optimization programs seeking to improve ligand efficiency and target selectivity through conformational restriction can evaluate the (1S,5S)-3-ABH–CHF₂ scaffold as a rigid replacement for flexible piperidine or pyrrolidine secondary amines. The fused cyclopropane ring constrains the amine geometry, potentially reducing entropic penalties upon binding and improving selectivity across related GPCR, ion channel, or enzyme targets. The –CHF₂ substituent additionally serves as a metabolically stable, lipophilic hydrogen-bond donor bioisostere [1].

Building Block for DNA-Encoded Library (DEL) Synthesis Requiring Enantiopure sp³-Rich Scaffolds [REFS-1]

DEL technology platforms that incorporate sp³-rich, stereochemically defined building blocks can employ (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride as a diversity element. The free secondary amine is amenable to on-DNA amide coupling, and the (1S,5S)-configured –CHF₂-substituted scaffold contributes three-dimensionality and fluorine content to the encoded library, features increasingly prioritized in DEL design for challenging targets [1].

Quote Request

Request a Quote for (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.